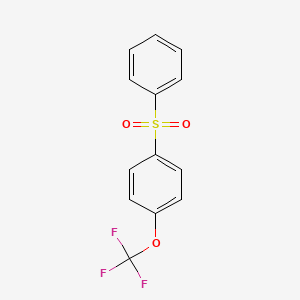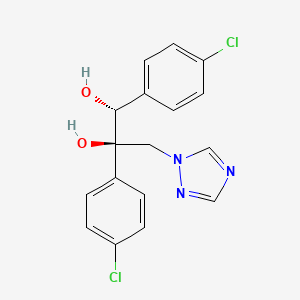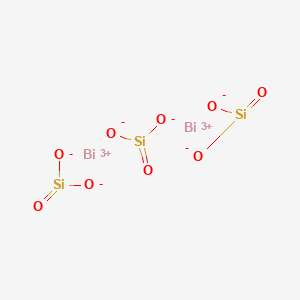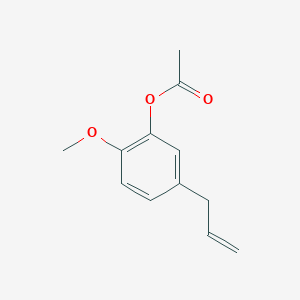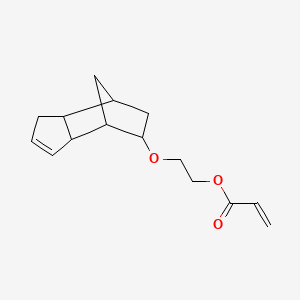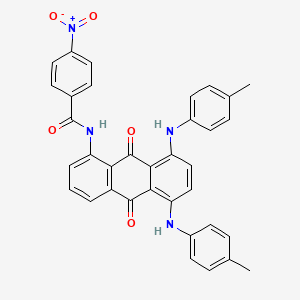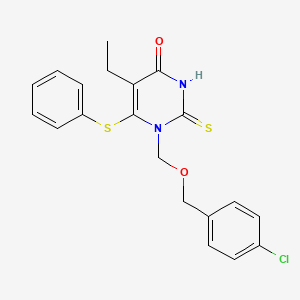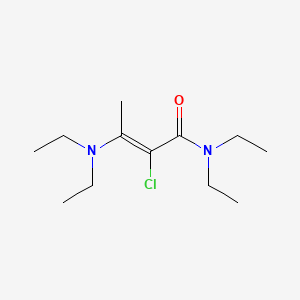
6-(Methylamino)naphthalene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)naphthalene-1,3-disulphonic acid is an organic compound with the molecular formula C11H11NO6S2. It is a derivative of naphthalene, characterized by the presence of a methylamino group and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 6-(Methylamino)naphthalene-1,3-disulphonic acid typically involves the sulfonation of naphthalene derivatives followed by the introduction of the methylamino group. One common method includes:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions.
Amination: The sulfonated naphthalene is then reacted with methylamine to introduce the methylamino group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
6-(Methylamino)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, methylamine, and various oxidizing and reducing agents .
Scientific Research Applications
6-(Methylamino)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is employed in fluorescence studies due to its ability to emit light when excited by specific wavelengths.
Mechanism of Action
The mechanism of action of 6-(Methylamino)naphthalene-1,3-disulphonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-(Methylamino)naphthalene-1,3-disulphonic acid can be compared with other naphthalene derivatives such as:
6-Aminonaphthalene-1,3-disulphonic acid: Similar structure but with an amino group instead of a methylamino group.
Naphthalene-2,6-disulfonic acid: Different positioning of the sulfonic acid groups.
5,6-Diaminonaphthalene-1,3-disulphonic acid: Contains two amino groups instead of one methylamino group.
These comparisons highlight the unique properties and applications of this compound, particularly its enhanced solubility and reactivity due to the presence of the methylamino group.
Properties
CAS No. |
85720-98-5 |
|---|---|
Molecular Formula |
C11H11NO6S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-(methylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-12-8-2-3-10-7(4-8)5-9(19(13,14)15)6-11(10)20(16,17)18/h2-6,12H,1H3,(H,13,14,15)(H,16,17,18) |
InChI Key |
ZKOUEUSBTLIJBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


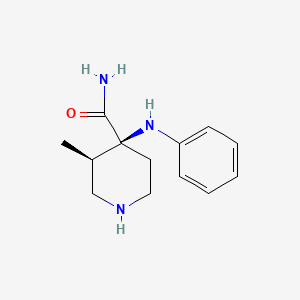
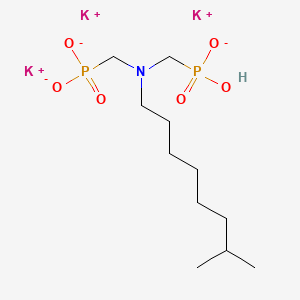
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
